2-Bromo-benzamidine
Description
Significance of Benzamidine (B55565) Scaffolds in Synthetic Chemistry
Benzamidine and its derivatives represent a significant class of compounds in synthetic and medicinal chemistry. ontosight.aiontosight.ai The benzamidine scaffold, characterized by a phenyl ring attached to a carboximidamide group, serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. cymitquimica.comsemanticscholar.org Its derivatives are known to exhibit a range of biological activities, including the inhibition of proteases like serine proteases, which are involved in physiological processes such as blood coagulation and inflammation. ontosight.aiontosight.ai This has led to their investigation in the development of therapeutic agents for conditions like thrombosis and cancer. ontosight.ainih.gov
The reactivity of the amidine group makes these compounds valuable starting materials for creating diverse molecular architectures. semanticscholar.org They are utilized in the synthesis of various heterocycles, functional materials, and as ligands in organometallic chemistry. semanticscholar.org The versatility of the benzamidine core allows for the introduction of various substituents onto the phenyl ring, enabling the fine-tuning of the molecule's steric and electronic properties to achieve desired biological or chemical characteristics. nih.gov
Role of Halogenated Arenes in Organic Synthesis
Halogenated arenes, or aryl halides, are fundamental and highly versatile intermediates in organic synthesis. acs.orgresearchgate.net The presence of a halogen atom on an aromatic ring provides a reactive handle for a multitude of chemical transformations. tutorchase.com These compounds are key precursors in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The ability to form these bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular frameworks from simpler starting materials. beilstein-journals.org
The halogenation of arenes is a primary method for preparing these important synthetic motifs. acs.orgresearchgate.net Depending on the reaction conditions and the nature of the arene, halogenation can occur on the aromatic ring or on a side chain. savemyexams.com The reactivity of the aryl halide is influenced by the nature of the halogen, with reactivity generally increasing down the group (F < Cl < Br < I). Brominated arenes, such as 2-bromo-benzamidine, offer a good balance of reactivity and stability, making them widely used in synthetic applications. tutorchase.com The introduction of a halogen can also influence the electronic properties of the aromatic ring, which can be a crucial factor in directing subsequent reactions and in modulating the biological activity of the final product. acs.org
Historical Context of this compound in Chemical Literature
Early mentions of related compounds can be found in the context of creating more complex heterocyclic systems. For instance, the reaction of benzamidines with 2-halobenzaldehydes to form quinazolines has been a subject of study. researchgate.net The use of this compound and its derivatives as building blocks in the synthesis of novel compounds for pharmaceutical and materials science research has become more prominent in recent decades. chemimpex.comchemimpex.com For example, it has been used in the synthesis of inhibitors for enzymes like the trypanosome alternative oxidase. acs.org The compound is often found in chemical supplier catalogs as a research chemical, indicating its role as a starting material for further synthetic exploration. nih.gov
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C7H7BrN2 |
| Molecular Weight | 199.05 g/mol |
| CAS Number | 56734-98-8 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Note: Specific physical properties such as melting point, boiling point, and solubility for this compound are not consistently reported across the searched literature. The data for related compounds like 4-bromo-benzamidine show a melting point of 218°C and a boiling point of 261°C. lookchem.com It is important to consult specific supplier documentation for precise values.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHUJDNZNWCAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394524 | |
| Record name | 2-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92622-81-6 | |
| Record name | 2-Bromo-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Bromo Benzamidine and Its Derivatives
Direct Synthesis Approaches to 2-Bromo-benzamidine
The direct synthesis of this compound, often isolated as its more stable hydrochloride salt, typically starts from the readily available 2-bromobenzonitrile (B47965). Two primary methods have been established for this conversion: the Pinner reaction and metal amide-mediated amination.
| Reagent/Step | Description | Typical Conditions |
| Step 1: Imidate Formation | Reaction of 2-bromobenzonitrile with an alcohol and HCl. | Anhydrous ethanol, dry HCl gas, 0°C to room temperature. globalresearchonline.netuminho.pt |
| Step 2: Ammonolysis | Reaction of the Pinner salt with ammonia (B1221849). | Ethanol, dry NH3 gas, elevated temperature (e.g., 60°C). uminho.pt |
An alternative approach involves the use of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). In this method, 2-bromobenzonitrile is treated with a solution of LiN(SiMe3)2 in an inert solvent like tetrahydrofuran (B95107) (THF). benthamdirect.com The reaction mixture is then quenched with an acidic workup, typically a mixture of hydrochloric acid and an alcohol like isopropanol, to afford 2-bromobenzamidine hydrochloride. benthamdirect.com Another reported method for a similar transformation utilizes trimethylaluminum (B3029685) and ammonium (B1175870) chloride to convert a bromo-benzonitrile to the corresponding benzamidine (B55565) hydrochloride. beilstein-journals.org
Functional Group Interconversions from this compound
The presence of both a bromo substituent on the aromatic ring and an amidine functional group allows for a variety of subsequent transformations. The bromine atom can participate in cross-coupling reactions, while the amidine group can be involved in cyclization or further functionalization.
A notable example of functional group interconversion is the Sonogashira coupling . This compound can be coupled with terminal alkynes, such as phenylacetylene, in a palladium-catalyzed reaction. acs.org This reaction demonstrates the ability to introduce new carbon-carbon bonds at the ortho-position to the amidine group, opening pathways to a wider range of derivatives. In one instance, the coupling of 2-bromobenzamidine with an aryl acetylene (B1199291) was a key step in the synthesis of precursors for larger macrocyclic structures. uea.ac.uk
Formation of Complex Molecular Architectures Utilizing this compound
This compound and its derivatives are pivotal starting materials for the synthesis of various fused heterocyclic systems through intramolecular cyclization processes. The strategic placement of the bromo and amidine groups facilitates the formation of benzimidazole (B57391), benzoxazole (B165842), and quinazoline (B50416) ring systems.
Cyclization Reactions via Intramolecular Processes
The synthesis of benzimidazoles can be achieved through the intramolecular C-N bond formation of N-aryl amidines. While direct cyclization of this compound itself is less common, the principle is demonstrated in the cyclization of closely related N-(2-haloaryl)benzamidines. For instance, N-(2-iodoaryl)benzamidines have been shown to undergo intramolecular cyclization in the presence of a base like potassium carbonate in water at elevated temperatures to yield benzimidazole derivatives. sciexplore.ir This type of reaction proceeds via a nucleophilic attack of one of the amidine nitrogen atoms onto the carbon bearing the halogen, leading to ring closure and formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. Copper-catalyzed conditions have also been employed for similar transformations, facilitating the C-N bond formation. nih.gov
The synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with various functional groups. While a direct conversion from this compound to a benzoxazole is not a standard transformation, the bromo-substituted phenyl ring is a key component in some benzoxazole syntheses. For example, 2-(2-bromophenyl)benzoxazole can be synthesized and subsequently used in Suzuki cross-coupling reactions to introduce various aryl groups, leading to a library of 2-(2-arylphenyl)benzoxazoles. nih.gov This highlights the utility of the bromo-substituted core in accessing complex benzoxazole structures. General methods for benzoxazole synthesis that could potentially be adapted include the reaction of 2-aminophenols with reagents like thioamides in the presence of a promoter such as triphenylbismuth (B1683265) dichloride. beilstein-journals.org
A significant application of this compound derivatives is in the synthesis of quinazolines. A highly efficient method involves the palladium-catalyzed carbonylation-cyclization of N′-(2-bromophenyl)benzamidines. benthamdirect.comresearchgate.net In this process, the N′-(2-bromophenyl)benzamidine undergoes a cyclization reaction where a carbonyl group is inserted, leading to the formation of a quinazolin-4(3H)-one. benthamdirect.comresearchgate.net This reaction can be carried out using palladium acetate (B1210297) as the catalyst, with chloroform (B151607) serving as a convenient source of carbon monoxide under mild conditions. benthamdirect.comresearchgate.net This methodology provides good to excellent yields of the corresponding quinazolin-4(3H)-ones and demonstrates the power of using 2-bromo-substituted amidines for the construction of this important heterocyclic scaffold.
| Starting Material | Catalyst/Reagents | Product | Yield (%) |
| N'-(2-bromophenyl)benzamidine | Pd(OAc)2, CHCl3, Base | 2-Phenylquinazolin-4(3H)-one | Good to Excellent benthamdirect.com |
| N'-(2-bromophenyl)-4-methylbenzamidine | Pd(OAc)2, CHCl3, Base | 2-(p-Tolyl)quinazolin-4(3H)-one | Good to Excellent benthamdirect.com |
| N'-(2-bromophenyl)-4-methoxybenzamidine | Pd(OAc)2, CHCl3, Base | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | Good to Excellent benthamdirect.com |
This table illustrates the versatility of the palladium-catalyzed carbonylation-cyclization reaction for the synthesis of various substituted quinazolin-4(3H)-ones from N'-(2-bromophenyl)benzamidines.
Imidazole Derivative Formation
The synthesis of imidazole derivatives from this compound precursors is a notable transformation in heterocyclic chemistry. nih.govajrconline.org The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common scaffold in many biologically active molecules. nih.govajrconline.org Various methods have been developed for the synthesis of imidazoles, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. iiste.org
One classical approach is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia in the presence of a base. ajrconline.org This method proceeds through the formation of a Schiff base, followed by cyclization and dehydrogenation to yield the imidazole ring. ajrconline.org Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) reacting with aldehydes and primary amines. ajrconline.org
The formation of the imidazole ring can also be achieved through the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal, leading to the cyclization of an imidine intermediate. iiste.org Additionally, 2-imidazolines can be synthesized from the reaction of aldehydes and ethylenediamine (B42938) and subsequently oxidized to form imidazoles. organic-chemistry.org
Cross-Coupling Strategies Employing this compound Precursors
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile precursor in many of these transformations.
Palladium-Catalyzed Carbonylation-Cyclization Reactions
Palladium-catalyzed carbonylation reactions allow for the direct incorporation of a carbonyl group into a molecule. mdpi.com These reactions can be coupled with a cyclization step to form heterocyclic structures. mdpi.com For instance, palladium-catalyzed carbonylation of 2-bromoanilines with substrates like 2-formylbenzoic acid can produce functionalized isoindolinones in good to excellent yields. nih.gov This method offers a concise and versatile route to these important heterocyclic compounds. nih.gov
The development of new protocols for carbonylative coupling reactions is an active area of research. For example, the carbonylative Suzuki-Miyaura coupling of 2-bromobenzoate (B1222928) esters has been shown to be an effective method for the synthesis of 2-aroylbenzoate derivatives. rsc.org Challenges such as competing non-carbonylative pathways can be addressed by strategies like the slow addition of the boronic acid, which suppresses the undesired direct Suzuki coupling. rsc.org
Cobalt-Catalyzed C-N and C-O Cross-Couplings
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to more expensive metal catalysts. nih.govuni-muenchen.de These reactions can be used to form both carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. A notable application is the intramolecular C-N and C-O cross-coupling of Z-N′-(2-halophenyl)-N-phenylamidines and N-(2-bromophenyl)benzamides, which yields substituted benzimidazoles and benzoxazoles, respectively. rsc.org This process is catalyzed by a cobalt(II)-complex in the presence of a base at moderate temperatures, providing the products in moderate to high yields. rsc.org
The utility of cobalt catalysis extends to the N-arylation of benzamides with aryl iodides in water, offering a practical and efficient method for generating N-arylated products. rsc.org Furthermore, cobalt catalysis has been successfully employed in the cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides, demonstrating broad substrate scope and high diastereoselectivity in certain cases. nih.gov
Copper-Promoted Domino Cross-Coupling Reactions
Copper-promoted domino reactions provide an efficient pathway to complex heterocyclic structures in a single step. These reactions often involve a cascade of bond-forming events, leading to the rapid assembly of the target molecule. For example, a copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia can be used to prepare 2-substituted and 2,3-disubstituted quinazolinones. rsc.org This reaction is initiated by a copper-catalyzed direct amination, followed by cyclocondensation and oxidative aromatization. rsc.org
Another significant application is the synthesis of 2-arylaminobenzimidazoles through a copper-catalyzed domino C-N cross-coupling reaction. nih.govsemanticscholar.orgnih.gov This method addresses some of the common challenges in the synthesis of these compounds, such as the use of expensive catalysts and the low reactivity of bromo precursors. nih.govsemanticscholar.orgnih.gov The reaction proceeds through a copper-based desulfurization/nucleophilic substitution followed by a domino intramolecular and intermolecular C-N cross-coupling. nih.govsemanticscholar.org
The table below summarizes selected copper-promoted domino reactions for the synthesis of quinazolinones.
| Starting Materials | Catalyst System | Product | Yield | Reference |
| 2-Bromobenzamides, Aldehydes, Aqueous Ammonia | Copper catalyst | 2-Substituted and 2,3-disubstituted quinazolinones | - | rsc.org |
| 2-Bromobenzamides, Benzylic Alcohols, Sodium Azide (B81097) | Copper catalyst | Quinazolinones | - | rsc.org |
| o-Bromobenzylbromides, Benzamidines | Cu₂O, Cs₂CO₃, DMEDA | Substituted quinazolinones | 57-85% | nih.gov |
| 2-Halobenzoic acids, Amidines | Chitosan-supported CuI | Quinazolinones | up to 99% | beilstein-journals.org |
DMEDA: N,N'-dimethylethylenediamine
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst. wikipedia.orgtcichemicals.com This reaction is widely used in the synthesis of a variety of compounds, including biaryls, styrenes, and polyolefins. wikipedia.org
An important application involving a this compound derivative is the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. nih.gov This method allows for the diversification of complex molecules and is compatible with a range of boronic esters. nih.gov The development of efficient catalysts, such as CataXCium A Pd G3, has been crucial for the success of these reactions on challenging substrates. nih.gov
The table below presents an overview of the Suzuki-Miyaura reaction.
| Component | Description |
| Organohalide | R¹-X (where X = I, Br, Cl, or OTf) |
| Organoboron Reagent | R²-BY₂ (e.g., boronic acids, boronic esters) |
| Catalyst | Typically a Palladium(0) complex |
| Base | Required for the activation of the organoboron reagent |
| Product | R¹-R² |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. nih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
Quinazolinones and their derivatives are a class of compounds that can be effectively synthesized using MCRs. researchgate.net For example, a copper-catalyzed multicomponent cascade redox reaction has been developed for the synthesis of various quinazolinones from readily available 2-bromobenzamides, benzylic alcohols, and sodium azide as a nitrogen source. rsc.org Another approach involves a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 1,2,3-triazolyl-quinazolinones. mdpi.com
Furthermore, Ugi four-component reactions (Ugi-4CR) have been employed in the synthesis of polycyclic quinazolinones. nih.gov One such protocol involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.gov These MCR-based approaches provide powerful tools for the construction of diverse and biologically interesting heterocyclic scaffolds.
Green Chemistry Perspectives in Synthesis
The development of synthetic methodologies for 2-bromobenzamidine and its derivatives is increasingly influenced by the principles of green chemistry. This approach emphasizes the use of environmentally benign solvents, the reduction of waste, and the avoidance of hazardous reagents. tudelft.nl Key areas of investigation include the use of aqueous reaction media and the development of transition-metal-free catalytic systems.
Aqueous Reaction Media Investigations
Water is an attractive solvent for chemical synthesis due to its non-toxic nature, non-flammability, and abundance. Research has demonstrated the feasibility of conducting syntheses of related heterocyclic compounds in aqueous media. For instance, a straightforward method for synthesizing benzimidazole derivatives, which share a core structural motif with certain derivatives of 2-bromobenzamidine, has been developed using water as the exclusive solvent. mdpi.com In this method, the intramolecular cyclization of N-(2-iodoaryl)benzamidines proceeds in the presence of potassium carbonate in water at 100 °C, affording the products in moderate to high yields without the need for any additional catalysts. mdpi.com
This approach highlights the potential for developing similar aqueous-based syntheses for 2-bromobenzamidine derivatives. The use of water as a solvent aligns with the principles of green chemistry by eliminating the need for volatile organic solvents. Further research in this area could lead to more sustainable and environmentally friendly methods for the production of these compounds.
An efficient synthesis of both alkyl and aryl thioamides has been developed using water as the solvent. nih.gov This protocol utilizes readily available starting materials, including aldehydes, sodium sulfide, and N-substituted formamides, to produce the desired thioamides. nih.gov The use of an inorganic salt as the sulfur source in water makes this method practical and efficient. nih.gov
The following table summarizes the synthesis of various benzimidazole derivatives in an aqueous medium, a process that could be adapted for derivatives of 2-bromobenzamidine.
Table 1: Synthesis of 2-Arylbenzimidazole Derivatives in Water
| Entry | R¹ | R² | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | H | 2-phenyl-1H-benzimidazole | 85 |
| 2 | H | 4-Me | 2-(p-tolyl)-1H-benzimidazole | 82 |
| 3 | H | 4-OMe | 2-(4-methoxyphenyl)-1H-benzimidazole | 88 |
| 4 | H | 4-Cl | 2-(4-chlorophenyl)-1H-benzimidazole | 75 |
| 5 | 4,5-diMe | H | 5,6-dimethyl-2-phenyl-1H-benzimidazole | 90 |
Reaction conditions: 1.0 equiv. of N-(2-iodophenyl)amidine (0.25 mmol) and 2.0 equiv. of K₂CO₃ in water (2.0 mL) at 100 °C with vigorous stirring for 30 h. Data sourced from mdpi.com.
Transition-Metal-Free Methodologies
The use of transition metals in catalysis, while often efficient, can lead to concerns regarding cost, toxicity, and metal contamination of the final product. Consequently, there is a growing interest in developing transition-metal-free synthetic routes.
One notable example is the synthesis of quinazolinones, which can be derived from 2-aminobenzamides, from which 2-bromobenzamidine can also be synthesized. A transition-metal-free method utilizes dimethyl sulfoxide (B87167) (DMSO) as a methine source for intramolecular oxidative annulation to produce quinazolinones in good yields. rsc.org This approach offers a broad substrate scope. rsc.org
Furthermore, various other transition-metal-free strategies for the synthesis of quinazolines and related heterocycles have been reported. These include:
The use of molecular iodine as a catalyst. mdpi.com
Electrochemical synthesis methods that avoid the need for external oxidants. researchgate.net
Organocatalytic oxidative condensation reactions. mdpi.comfrontiersin.org
Microwave-assisted syntheses that can proceed under solvent-free conditions. mdpi.com
The use of peroxides to mediate radical cascade cyclizations. sioc-journal.cn
These methodologies demonstrate the increasing viability of producing complex heterocyclic compounds without relying on transition metal catalysts. The development of such methods for the synthesis of 2-bromobenzamidine and its derivatives would represent a significant advancement in the field of green chemistry.
The following table presents a selection of transition-metal-free methods for the synthesis of quinazoline derivatives, highlighting the diversity of available approaches.
Table 2: Selected Transition-Metal-Free Syntheses of Quinazoline Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzamides, DMSO | Oxidative annulation | Quinazolinones | Good | rsc.org |
| 2-Aminobenzylamines, Oxalic acid | 1,4-dioxane, 120 °C | Quinazolines | 75-85 | mdpi.com |
| 2-Aminobenzophenones, Benzaldehydes | TMSOTf, HMDS, Microwave | Substituted quinazolines | 81-94 | mdpi.com |
| 2-Ethynylanilines, Benzonitriles | KOtBu, DMA/toluene (B28343), 110 °C | Quinazoline-substituted ethenes | 31-77 | mdpi.com |
| 2-Aminobenzylamines, Benzylamines | 4,6-dihydroxysalicylic acid, BF₃·Et₂O, DMSO, O₂ | 2-Substituted quinazolines | 17-81 | mdpi.comfrontiersin.org |
This table is a summary of various reported methods and is not exhaustive.
Reactivity Profiles and Reaction Mechanisms of 2 Bromo Benzamidine
Mechanistic Insights into Halogen Displacement Reactions
The bromine atom in 2-bromo-benzamidine is susceptible to displacement through several mechanistic routes, most notably metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) is generally challenging for aryl bromides unless the ring is highly activated by electron-withdrawing groups, transition-metal catalysis provides an efficient pathway for C-Br bond activation.
Palladium- and copper-catalyzed reactions are predominant. In a typical palladium-catalyzed cycle, the process initiates with the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond of this compound. This forms an arylpalladium(II) complex. Subsequent steps, such as transmetalation (in Suzuki or Stille couplings) or migratory insertion, lead to the formation of a new carbon-carbon or carbon-heteroatom bond. The cycle concludes with reductive elimination, which releases the final product and regenerates the active Pd(0) catalyst. researchgate.net
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a complementary approach. These reactions are particularly effective for forming C-N, C-O, and C-S bonds. The mechanism is believed to involve the coordination of the copper catalyst with both the aryl halide and the nucleophile, facilitating the displacement of the bromide ion. The presence of the ortho-amidine group can influence this process through chelation, potentially stabilizing the transition state and enhancing reaction rates. For instance, the reaction of 2-bromobenzaldehydes with amidines, catalyzed by a CuI/L-proline system, proceeds via coupling at the C-Br bond as a key step. researchgate.net
Nucleophilic Attack and Addition Pathways Involving the Amidine Moiety
The amidine functional group, -C(=NH)NH₂, possesses a dual electronic character. The sp²-hybridized carbon atom is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atoms are nucleophilic.
Nucleophilic addition to the amidine carbon is a common pathway, particularly in condensation reactions. For example, the reaction of an amidine with an aldehyde or ketone can lead to the formation of a tetrahedral intermediate, which can then eliminate water to form a new C=N bond. This reactivity is central to the synthesis of various nitrogen-containing heterocycles. In the context of this compound, this pathway often serves as the initial step in a tandem reaction sequence, where subsequent intramolecular cyclization involving the ortho-bromo substituent occurs. frontiersin.org
The amidine's nitrogen atoms can also act as nucleophiles. The primary amine (-NH₂) is generally the more reactive site for intermolecular reactions. This nucleophilicity is exploited in reactions where the amidine itself acts as the coupling partner, for instance, in the formation of acyl amidines through palladium-catalyzed aminocarbonylation of aryl halides. diva-portal.org In intramolecular scenarios, either nitrogen can participate in ring-forming reactions.
The Pinner reaction represents a classic method for synthesizing amidines from nitriles, proceeding through an imidate ester intermediate formed by the acid-catalyzed addition of an alcohol. nih.gov While this is a synthetic route to amidines, the reverse, hydrolysis of the amidine, can occur under acidic or basic conditions, regenerating a carboxylic acid derivative.
Intramolecular Cyclization Mechanisms
The ortho-disposition of the bromo and amidine groups in this compound is ideal for intramolecular cyclization, providing a powerful strategy for the synthesis of fused heterocyclic compounds, most notably quinazolines and their analogues. These reactions typically proceed via a tandem or domino sequence, often catalyzed by a transition metal.
A prevalent mechanism involves an initial intermolecular reaction followed by an intramolecular cyclization. For example, in the copper-catalyzed reaction between a 2-halobenzyl derivative and a benzamidine (B55565), the reaction can proceed via an initial N-alkylation of the amidine followed by an intramolecular C-arylation (C-N bond formation) to furnish a quinazoline (B50416). researchgate.net
Alternatively, a copper- or palladium-catalyzed intramolecular C-N cross-coupling is a direct and efficient route. In a cobalt-catalyzed synthesis of benzimidazoles from (Z)-N'-(2-halophenyl)-N-phenylamidines, the mechanism is proposed to involve the oxidative addition of the Co(0) catalyst into the C-Br bond. rsc.org This is followed by an intramolecular nucleophilic attack by the amidine nitrogen onto the metal center, and subsequent reductive elimination forms the C-N bond of the imidazole (B134444) ring, releasing the heterocyclic product and regenerating the active catalyst. rsc.org
A similar palladium-catalyzed domino sequence has been developed for synthesizing N-sulfonyl dihydrophenanthridines from sulfonanilides and 2-bromobenzyl bromides. acs.org This process involves an initial N-benzylation followed by a Pd-catalyzed intramolecular direct arylation, demonstrating the power of this ortho-halide/amidine-like synthon in constructing complex polycyclic systems. acs.org
Table 1: Examples of Intramolecular Cyclization Precursors and Products This table provides examples of related starting materials that undergo intramolecular cyclization, illustrating the versatility of the ortho-haloaryl functional group arrangement found in this compound.
| Starting Material Type | Reaction Partner | Catalyst System | Product Class | Reference |
|---|---|---|---|---|
| N-(2-bromophenyl)benzamide | (Intramolecular) | Co(acac)₂ / 1,10-phenanthroline (B135089) | Benzoxazole (B165842) | |
| 2-Iodobenzaldehyde (B48337) | Benzamidine | CuI / L-proline | 2-Arylquinazoline | researchgate.net |
| (2-aminophenyl)methanol | Benzamide (B126) | FeCl₂·4H₂O / Phenanthroline | Quinazoline | frontiersin.org |
| N-propargyl-benzamidine | Aryl Halide | Pd(PPh₃)₄ / CuI | 4-substituted-2-phenylimidazole | rsc.org |
Catalyst Influence and Ligand Effects on Reactivity
The choice of catalyst and associated ligands is critical in dictating the efficiency, selectivity, and scope of reactions involving this compound. Both the metallic center (e.g., Pd, Cu, Co) and the steric and electronic properties of the ligands play pivotal roles.
For copper-catalyzed reactions, ligands like L-proline or 1,10-phenanthroline can accelerate the coupling. researchgate.netrsc.org These ligands can prevent catalyst agglomeration and increase the solubility and reactivity of the copper species. In the synthesis of benzimidazoles, cobalt nanoparticles have been used as a ligand-free, heterogeneous catalyst, simplifying product purification and allowing for catalyst recycling. rsc.org
The optimization of reaction conditions often involves screening various combinations of catalysts, ligands, bases, and solvents. For example, in a cobalt-catalyzed intramolecular cyclization, K₂CO₃ was identified as the optimal base, and DMSO was found to be a superior solvent to toluene (B28343) or DMF, dramatically increasing the product yield.
Table 2: Influence of Catalytic Systems on Reaction Efficiency This table summarizes findings from studies on related compounds, highlighting how different components of the catalytic system affect reaction outcomes.
| Reaction Type | Catalyst | Ligand | Base/Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Aminocarbonylation | Pd(OAc)₂ (5 mol%) | PPh₃ | Et₃N / DMF | Adding PPh₃ ligand increased NMR yield from 74% to 92%. | diva-portal.org |
| Intramolecular C-O Coupling | Co(acac)₂·2H₂O | 1,10-phenanthroline | K₂CO₃ / DMSO | Switching solvent from toluene to DMSO increased yield from 6% to 97%. | |
| Intramolecular N-arylation | Pd(OAc)₂ | Xantphos | Cs₂CO₃ / Dioxane | Xantphos ligand was crucial for the formation of a seven-membered dibenzoazepinone ring. | researchgate.net |
| Cyclocondensation | CuI | L-proline | K₂CO₃ / DMSO | The CuI/L-proline system effectively catalyzed the reaction of 2-iodobenzaldehyde with benzamidines. | researchgate.net |
| C-N Cross-Coupling | Cobalt Oxide Nanoparticles | Ligand-free | K₂CO₃ / Ethanol | Heterogeneous nano-catalyst promoted cyclization efficiently and was recyclable. | rsc.org |
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity and regioselectivity are paramount considerations in the reactions of bifunctional molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific site of bond formation.
A key chemoselective challenge is controlling the reactivity between the C-Br bond and the amidine group. In many metal-catalyzed reactions, the conditions are tuned to activate the C-Br bond selectively for oxidative addition without affecting the amidine. For example, in a domino reaction to synthesize dibenzoazepinones, a palladium catalyst first facilitates a chemoselective benzylation, which is then followed by an intramolecular N-arylation, showcasing control over the reaction sequence. researchgate.net
Regioselectivity is crucial in intramolecular cyclizations. The amidine group has two different nitrogen atoms, and the choice of which one participates in ring closure determines the structure of the resulting heterocycle. Furthermore, in reactions designed to form larger rings, competition can arise between different possible cyclization pathways. A notable example is the palladium-catalyzed domino synthesis of N-sulfonyl dihydrophenanthridines (a six-membered ring) versus dihydrodibenzo[c,e]azepines (a seven-membered ring). acs.org The outcome was controlled by the choice of substrate and reaction conditions, demonstrating that high regioselectivity can be achieved. acs.org
In copper-catalyzed syntheses of 2-arylbenzimidazoles from 1-fluoro-2-nitrobenzene (B31998) and benzamidines, the reaction proceeds with high regioselectivity. It is initiated by a nucleophilic aromatic substitution of the fluorine atom (activated by the ortho-nitro group) by a nitrogen of the benzamidine, followed by reduction of the nitro group and subsequent intramolecular cyclization. osi.lv This step-wise process ensures that the desired regioisomer is formed exclusively.
Applications of 2 Bromo Benzamidine As a Chemical Scaffold in Academic Research
Design and Synthesis of Heterocyclic Compounds
2-Bromo-benzamidine serves as a versatile building block in the synthesis of a variety of heterocyclic compounds due to its reactive bromine atom and amidine functional group. These features allow for its participation in various cyclization and coupling reactions, leading to the formation of complex molecular architectures.
Benzimidazole (B57391) Analogs
The synthesis of benzimidazole derivatives often utilizes this compound as a key precursor. One approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can be prepared from this compound. This reaction, when conducted in water with potassium carbonate, yields 2-arylbenzimidazoles. mdpi.com The process is notable for being catalyst-free, highlighting an environmentally friendly aspect of this synthetic route. mdpi.com The general scheme for this synthesis is the base-mediated intramolecular N-arylation of an N-(2-haloaryl)amidine. mdpi.com
Another strategy for creating benzimidazole structures is through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. While not directly starting from this compound, this highlights the broader context of benzimidazole synthesis where derivatives of benzamidine (B55565) are crucial. researchgate.net The reactivity of the benzimidazole core allows for further substitutions, leading to a diverse library of compounds. researchgate.netderpharmachemica.com
| Table 1: Synthesis of Benzimidazole Analogs | |
|---|---|
| Starting Material/Intermediate | Key Reaction Type |
| N-(2-iodoaryl)benzamidine (derived from 2-bromobenzamidine) | Base-mediated intramolecular N-arylation |
| o-phenylenediamine and carbonyl compounds | Condensation reaction |
Quinazoline (B50416) Derivatives
This compound is instrumental in the synthesis of quinazoline and quinazolinone derivatives. Quinazolinones can be synthesized through various methods, including the reaction of 2-aminobenzamides with aldehydes, followed by oxidative dehydrogenation. organic-chemistry.org A notable application involves the copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide (B127407) to produce 3-substituted quinazolinones. organic-chemistry.org
The synthesis of 2-arylquinazolines can be achieved through a ruthenium-catalyzed dehydrogenative reaction. organic-chemistry.org Another method involves a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org The versatility of these methods allows for the creation of a wide array of substituted quinazolines.
| Table 2: Synthesis of Quinazoline Derivatives | ||
|---|---|---|
| Target Compound | Key Reactants | Catalyst/Reagent |
| 3-Substituted Quinazolinones | N-substituted o-bromobenzamides, Formamide | CuI/4-hydroxy-l-proline |
| 2-Arylquinazolines | 2-Aminoarylmethanols, Amides/Nitriles | Iridium catalyst |
| 2-Substituted Quinazolines | (2-aminophenyl)methanols, Aldehydes | Copper catalyst |
Imidazo-Fused Heterocycles
The synthesis of imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, can be accomplished using this compound derivatives. A common method involves the reaction of 2-aminopyridines with α-haloketones. More advanced, metal-catalyzed approaches have been developed, for instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This method is valued for its broad functional group tolerance. organic-chemistry.org
Recent research has also explored cobalt-mediated synthesis of iodinated imidazo-fused heterocycles using 2-aminopyridines and styrenes or acetophenones. researchgate.net Palladium-catalyzed annulation of imidazo[1,2-a]pyridines with coumarins has also been shown to produce benzofuran (B130515) fused transannulated products. rsc.org
Other Nitrogen-Containing Heterocycles
This compound is a key starting material for a variety of other nitrogen-containing heterocycles. rsc.orgkit.edu The reactivity of the bromine and amidine groups allows for diverse synthetic transformations. For example, sequential reactions of aminoalkynes with carbonyls, often facilitated by metal catalysis, can produce a range of heterocyclic scaffolds. mdpi.com The development of green synthesis methods, often utilizing water or other environmentally benign solvents, is a growing area of focus for the synthesis of these compounds. mdpi.com
Exploration of Structure-Activity Relationships in Benzamidine-Based Systems
The study of structure-activity relationships (SAR) is crucial in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. youtube.com For benzamidine-based systems, this involves systematically modifying the core structure and observing the effects on reactivity and biological interactions.
Impact of Substituents on Chemical Reactivity and Interactions
Substituents on the benzene (B151609) ring of this compound significantly influence its chemical reactivity and interactions. lumenlearning.com These effects are generally categorized as inductive and resonance effects. lumenlearning.com
Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and generally increasing the rate of electrophilic aromatic substitution.
Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic and deactivating it towards electrophilic attack. lumenlearning.com
The position of the substituent also directs further substitutions to either ortho/para or meta positions. pharmaguideline.com For instance, halogens like bromine are deactivating yet ortho/para-directing due to a combination of their inductive withdrawal and resonance donation of electrons.
In the context of SAR studies, modifying the substituents on the benzamidine scaffold allows researchers to fine-tune the electronic properties and steric profile of the molecule. This can lead to optimized interactions with biological targets. For example, in the development of enzyme inhibitors, the placement of different functional groups on the benzamidine ring can enhance binding affinity and selectivity.
| Table 3: Effect of Substituents on Benzene Ring Reactivity | ||
|---|---|---|
| Substituent Type | Effect on Electron Density | Impact on Reactivity (Electrophilic Aromatic Substitution) |
| Electron-Donating Groups (e.g., -OH, -NH2, -OR) | Increases | Activating (Increases rate) |
| Electron-Withdrawing Groups (e.g., -NO2, -CN, -COOH) | Decreases | Deactivating (Decreases rate) |
| Halogens (e.g., -Br, -Cl) | Decreases (Inductive) / Increases (Resonance) | Deactivating but Ortho/Para-directing |
Bioisosteric Replacements in Benzamidine Scaffolds
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of bioactive molecules. drugdesign.orgresearchgate.net It involves the substitution of atoms, functional groups, or molecular fragments with others that possess similar physical or chemical properties, with the goal of enhancing pharmacological activity, improving pharmacokinetic profiles, or reducing toxicity. researchgate.netnih.gov The benzamidine functional group is a crucial structural motif in many biologically active compounds, particularly in the design of inhibitors for serine proteases like thrombin, where its basic nature allows it to form key interactions with acidic residues (e.g., aspartate) in the enzyme's active site. sphinxsai.com However, this high basicity can also be a liability, contributing to poor oral bioavailability and off-target effects.
In drug design, bioisosteric replacement offers a tactical approach to mitigate these issues. nih.gov Research has demonstrated that replacing the highly basic benzamidine group with neutral moieties can lead to compounds with improved pharmacokinetic properties. drugdesign.org For example, in the development of Factor Xa inhibitors, the benzamidine group has been successfully replaced by neutral chloro or methoxyaryl groups. This strategy highlights a non-classical bioisosteric replacement where a key functional group is swapped for a structurally distinct one that maintains or improves biological function through different interaction patterns. researchgate.net
Other heterocyclic structures are also explored as benzamidine bioisosteres. The 2-aminoimidazole skeleton, for instance, is recognized as a bioisostere for benzamidine, among other groups. ingentaconnect.com This substitution can modulate the physicochemical properties of a lead compound while aiming to preserve its desired biological activity. researchgate.netingentaconnect.com The success of such a replacement is highly dependent on the specific biological target and the structural context of the molecule. nih.gov
The table below illustrates the concept of bioisosteric replacement for a functional group like an amide, which shares some structural features with the amidine group, highlighting how different replacements can alter key physicochemical properties.
| Original Group | Bioisosteric Replacement | Key Property Changes | Reference |
| Amide | 1,2,3-Triazole | Preserves planar geometry, similar H-bond features, increases lipophilicity and length. | mdpi.com |
| Amide | Trifluoroethylamine | Metabolically stable, similar properties to an amide. | uni-muenchen.de |
| Benzamidine | Chloro/Methoxyaryl | Replaces a basic group with a neutral one to improve pharmacokinetics. | drugdesign.org |
| Benzamidine | 2-Aminoimidazole | Acts as a structural mimic to modulate physicochemical properties. | ingentaconnect.com |
This table provides examples of bioisosteric replacements to illustrate the strategy; specific quantitative data for this compound replacements are not detailed in the reviewed literature.
Contributions to Ligand Design and Coordination Chemistry
The this compound scaffold is a versatile building block in the field of coordination chemistry. Its utility stems from the presence of two key reactive sites: the nucleophilic amidine group and the carbon-bromine bond on the aromatic ring. The amidine moiety is an excellent coordinating group for a wide range of metal ions, while the bromo-substituent can be used to tune the electronic properties of the ligand or serve as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions. mdpi.com
This compound as a Ligand Precursor
This compound and its derivatives serve as valuable precursors for the synthesis of more elaborate ligand systems. The amidine functional group can be N-silylated to produce versatile building blocks like N-silylated benzamidines. researchgate.net These silylated precursors react readily with transition metal halides to form benzamidinato chelate complexes, which typically feature planar, four-membered metal-nitrogen-carbon-nitrogen (MNCN) rings. researchgate.net
Furthermore, the core benzamidine structure can be incorporated into larger, multidentate ligand frameworks. Research has shown that N-[(dialkylamino)(thiocarbonyl)]benzimidoyl chlorides, which are derived from benzamidines, can react with functionalized amines to create novel tridentate ligands. researchgate.net These ligands are then used to synthesize mixed-ligand complexes with metals like technetium(V) and rhenium(V). researchgate.net In another example, a benzamidine derivative, N-isopropyl-N′-diphenylphosphanyl ethyl)benzamidine, was synthesized and used as a precursor to create unprecedented bis(amidinato) ligands with pendant phosphane groups, which were subsequently complexed with iridium(I) and nickel(0). acs.org
The bromo-substituent on the benzamidine ring offers a site for further modification. For example, 2-bromobenzaldehyde (B122850), a related precursor, can undergo cyclocondensation reactions with benzamidine hydrochloride, catalyzed by copper or nickel acetate (B1210297), to produce triazine derivatives. This demonstrates how the bromo-substituted phenyl ring can be integrated into complex heterocyclic systems useful for coordination chemistry.
The following table summarizes various synthetic applications where benzamidine derivatives act as ligand precursors.
| Precursor Type | Reaction | Resulting Ligand/Complex Type | Metal Center(s) | Reference |
| N-Silylated Benzamidines | Reaction with metal halides | Benzamidinato chelate complexes | Main group & transition metals | researchgate.net |
| Benzamidine Derivative | Synthesis of bis(amidinato)-HTs | Tridentate PEP bis(amidinato)-HT ligands | Ge, Sn | acs.org |
| N,N'-bis(diisopropylphenyl)benzamidine | Reaction with Lanthanum Bromide | Seven-coordinate lanthanum complex | La | uni-bayreuth.de |
| m-Bromobenzaldehyde + Benzamidine HCl | Cu(OAc)₂ catalyzed coupling | 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | N/A (Ligand Synthesis) | |
| N-[(diethylamino)(thiocarbonyl)]benzimidoyl chloride | Reaction with functionalized amines | Tridentate benzamidine ligands | Re, Tc | researchgate.net |
Metal-Ligand Complexation Studies
Ligands derived from benzamidine precursors exhibit a rich and diverse coordination chemistry. sphinxsai.com The resulting metal complexes have been studied for their unique structural features and potential applications. For instance, N-silylated benzamidinate anions have proven particularly useful as ligands for f-elements, forming low-coordinate, hydrocarbon-soluble complexes with lanthanide and actinide elements. researchgate.net
Detailed structural analyses, often performed using single-crystal X-ray diffraction, reveal the specific coordination modes of these ligands. In many transition metal complexes, the benzamidinate ligand acts as a bidentate chelator, forming a stable four-membered ring with the metal center. researchgate.net In more complex systems, benzamidine-based ligands can be designed to be tridentate. For example, mixed-ligand complexes of technetium(V) and rhenium(V) have been synthesized containing a tridentate N-[(dialkylamino)(thiocarbonyl)]benzamidine and a bidentate N,N-dialkyl-N′-benzoylthiourea. researchgate.net
The steric and electronic properties of the benzamidine ligand can be tuned by modifying the substituents on the nitrogen atoms or the phenyl ring. The introduction of bulky groups on the nitrogen atoms, as seen in N,N'-bis-(2,6-diisopropylphenyl)benzamidine, allows for the synthesis of sterically demanding complexes, such as seven-coordinate lanthanum dibromide complexes. uni-bayreuth.de The incorporation of additional donor atoms into the ligand backbone, such as phosphane groups, leads to multidentate ligands capable of forming complex coordination geometries with metals like iridium and nickel. acs.org These studies showcase the adaptability of the benzamidine scaffold in creating ligands that can stabilize metals in various oxidation states and coordination environments. researchgate.net
The table below provides details on characterized metal complexes formed from benzamidine-derived ligands.
| Ligand | Metal Center | Complex Type/Coordination | Key Structural Feature | Reference |
| N,N'-bis(2,6-diisopropylphenyl)benzamidinate | Lanthanum (La) | [Am*LaBr₂(THF)₃] | Seven-coordinate complex | uni-bayreuth.de |
| N-isopropyl-N′-diphenylphosphanyl ethyl)benzamidinate | Iridium (Ir) | [Ir{κ³E,N,P-ECl(bzamP)₂}(cod)] | Tridentate PEP ligand coordination | acs.org |
| N-isopropyl-N′-diphenylphosphanyl ethyl)benzamidinate | Nickel (Ni) | [Ni{κ⁴E,N,P,P′-E(bzamP)₂}] | Tetradentate ligand coordination | acs.org |
| N-[(diethylamino)(thiocarbonyl)]benzamidine | Rhenium (Re), Technetium (Tc) | [MO(L1)(L2)] (mixed-ligand) | Tridentate benzamidine coordination | researchgate.net |
| N-silylated benzamidinate anions | Chromium (Cr) | Cr[(Me₃SiN)₂CPh]₂X | Bis(benzamidinate) complex | researchgate.net |
Computational and Theoretical Investigations of 2 Bromo Benzamidine
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-bromo-benzamidine. solubilityofthings.com These methods are used to optimize the molecule's three-dimensional geometry and to analyze its electronic characteristics. DFT calculations at levels like B3LYP/6-31G* are employed to determine the most stable conformation and to compute properties such as electrostatic potential, which is crucial for predicting intermolecular interactions. researchgate.net
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of the compound. The energy gap between HOMO and LUMO is an indicator of molecular stability and charge transfer potential within the molecule. plos.org For halogenated compounds like this compound, calculating the electrostatic potential map is particularly important. It helps visualize the electron distribution on the molecular surface and identifies the electrophilic region on the bromine atom, known as the σ-hole, which is key to its ability to form halogen bonds. researchgate.netresearcher.life
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a cornerstone for studying the conformational flexibility and dynamic behavior of this compound in a biological environment. researchgate.net By simulating the movements of atoms over time, MD can reveal how the ligand adapts its shape upon binding to a protein target and explore its various accessible conformational states. researchgate.net These simulations replicate biological events on a computational platform, providing a detailed view of the protein-ligand complex's dynamics. researchgate.net
For systems like the well-studied trypsin-benzamidine complex, MD simulations have been instrumental in understanding ligand release pathways and the conformational changes the protein undergoes. nih.govnih.gov The trajectories generated from MD can be analyzed to understand the stability of the ligand in the binding pocket and to identify key interactions that persist over time. This information is invaluable for assessing the quality of a docked pose and for guiding further optimization of the ligand. researchgate.net
Binding Free Energy Calculations in Protein-Ligand Systems
Estimating the binding free energy is a critical step in computational drug design, as it provides a quantitative measure of a ligand's affinity for its target. Various methods are employed to calculate this value for this compound in complex with different protein families.
Benzamidine (B55565) and its derivatives are classical inhibitors of serine proteases like trypsin and urokinase-type plasminogen activator (uPA), which they typically interact with via the guanidine-like moiety that binds to the S1 specificity pocket. rsc.orgoup.com Computational methods are used to explore how modifications, such as the introduction of a bromine atom, affect binding affinity.
Table 1: Representative Energy Components from MM/PBSA Calculation for a Halogenated Benzene (B151609) Derivative Binding to a Serine Protease Note: The following data is illustrative, based on typical values found in MM/PBSA studies of similar systems, and serves to demonstrate the type of output generated by these calculations.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdw) | -35.2 |
| Electrostatic Energy (ΔE_ele) | -110.8 |
| Polar Solvation Energy (ΔG_pol) | +120.5 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -29.6 |
Bromodomains are epigenetic reader domains that have become important therapeutic targets. nih.govuzh.ch Computational methods are crucial for developing inhibitors against them. While specific studies on this compound with bromodomains are not prevalent, the methodologies applied to other inhibitors are directly relevant.
Techniques such as Absolute Binding Free Energy (ABFE) calculations and MM/PBSA are used to predict the binding affinity of ligands to bromodomains like BRD4. acs.org ABFE provides a more rigorous, albeit computationally expensive, prediction by calculating the free energy change of alchemically transforming the ligand into nothing, both in solution and in the protein's binding site. acs.org Comparative studies have evaluated the performance of both MM/PBSA and ABFE for predicting the binding affinities of a series of inhibitors to BRD4 and other bromodomains, providing a framework for selecting the appropriate computational strategy. acs.orgacs.org These calculations help in understanding selectivity and in the structure-based design of potent and specific bromodomain inhibitors. acs.orgresearchgate.net
Applications to Serine Protease Inhibition Mechanisms
Ligand Docking and Virtual Screening Methodologies
Ligand docking is a computational technique used to predict the binding orientation and pose of a small molecule like this compound within the active site of a target protein. uzh.ch This method is often the first step in structure-based drug design. Virtual screening leverages docking to rapidly evaluate large libraries of compounds, filtering for molecules that are predicted to bind favorably to the target. gu.se
Fragment-based docking approaches have been successfully used to identify novel scaffolds for inhibitors of targets like the BRD4 bromodomain. uzh.ch In these campaigns, docking results are typically ranked using scoring functions. However, to improve accuracy and reduce the number of false positives, docking is often followed by more rigorous computational analysis, such as MD simulations and binding free energy calculations, to validate the stability of the predicted poses and provide a more accurate estimate of binding affinity. researchgate.netdovepress.comacs.org
Principles of Halogen Bonding in this compound Interactions
The bromine atom in this compound is not merely a bulky hydrophobic substituent; it can participate in a highly directional, non-covalent interaction known as a halogen bond. acs.org This interaction occurs between the electropositive region on the bromine atom (the σ-hole) and a Lewis basic site on the protein, such as a backbone carbonyl oxygen or the carboxylate side chain of an aspartate or glutamate (B1630785) residue. researchgate.netacs.org
The strength of a halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org The interaction is geometrically well-defined, with the C-Br···Y angle (where Y is the Lewis base) typically approaching 180°. acs.org
Crystal structures of the related compound 4-bromobenzylamine (B181089) (BrBA) in complex with the serine protease uPA provide definitive evidence for the role of halogen bonding in ligand recognition. researchgate.netrsc.orgnih.gov In these structures, the bromine atom of BrBA forms two distinct halogen bonds with the carboxylate oxygen atoms of Asp189 at the bottom of the S1 pocket. researchgate.netnih.gov This interaction is crucial for anchoring the ligand and contributes significantly to its inhibitory potency, demonstrating that halogen bonding is an effective strategy for designing potent enzyme inhibitors. rsc.orgnih.gov
Table 2: Geometric Parameters of Halogen Bonds Formed by a Bromobenzylamine Analog in the S1 Pocket of a Serine Protease Source: Data derived from structural studies of 4-bromobenzylamine with urokinase-type plasminogen activator. researchgate.netnih.gov
| Interacting Atoms (Donor···Acceptor) | Distance (Å) | Angle (C-Br···O) (°) |
| Br ··· OD1 (Asp189) | 3.0 | 150.4 |
| Br ··· OD2 (Asp189) | 3.3 | 144.3 |
Analytical and Spectroscopic Characterization Methodologies for 2 Bromo Benzamidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like 2-bromo-benzamidine. azooptics.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). azooptics.com
In the context of this compound research, ¹H NMR spectra are used to identify the number and arrangement of protons in the molecule. The chemical shifts (δ), typically reported in parts per million (ppm), indicate the electronic environment of each proton. azooptics.com For instance, protons on the aromatic ring of this compound would appear in a distinct region of the spectrum, while protons of the amidine group (-C(=NH)NH₂) would have their own characteristic signals. Splitting patterns, arising from spin-spin coupling between neighboring protons, provide further insights into the connectivity of the atoms.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, part of a C-Br bond, or the amidine carbon). Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are also employed to establish correlations between different nuclei and definitively assign the structure of this compound and its derivatives. researchgate.net
| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Assignment |
|---|---|---|
| ¹H | ~ 6.9 - 8.2 | Aromatic protons |
| ¹H | ~ 5.3 - 6.4 | NH₂ protons |
| ¹³C | ~ 110 - 140 | Aromatic carbons |
| ¹³C | ~ 155 - 165 | Amidine carbon (-C(=NH)NH₂) |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of this compound, MS is crucial for confirming the identity of the synthesized product and assessing its purity. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which allows for the calculation of the molecular formula. rsc.org This is particularly important for confirming the presence of the bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). The mass spectrum of this compound would show a molecular ion peak (M⁺) and another peak at M+2 with nearly equal intensity, which is a definitive indicator of a compound containing one bromine atom.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu For this compound, IR spectroscopy can confirm the presence of key functional groups such as the N-H bonds of the amine and imine groups, and the C=N double bond of the amidine moiety. rsc.orgutexas.edu
The IR spectrum of a benzamidine (B55565) derivative typically shows characteristic absorption bands. google.com For example, N-H stretching vibrations are usually observed in the region of 3300-3500 cm⁻¹, often appearing as sharp or broad bands. libretexts.org The C=N stretching vibration of the amidine group is expected to appear in the range of 1630-1640 cm⁻¹. google.commaterialsciencejournal.org The presence of the bromo-substituent on the benzene (B151609) ring may also influence the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org
Table 2: Typical IR Absorption Frequencies for Benzamidine Functional Groups
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (amine/imine) | Stretching | 3300 - 3500 |
| C=N (amidine) | Stretching | 1630 - 1640 |
| C-N | Stretching | 1000 - 1300 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comtcd.ie For this compound, single-crystal X-ray diffraction analysis can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. mdpi.com
The technique relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the electron clouds of the atoms in a crystal lattice. libretexts.org The resulting diffraction pattern is unique to the crystal structure of the compound. Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This provides invaluable information on the planarity of the benzamidine group, the orientation of the bromo-substituent relative to the amidine group, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net
Chromatographic Techniques for Separation and Purification (e.g., TLC)
Chromatographic techniques are essential for the separation and purification of chemical compounds. adarshcollege.injournalagent.com In the context of this compound research, these methods are used to isolate the desired product from reaction mixtures and to assess its purity. rsc.org
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction and to determine the purity of a compound. ijirmps.org It involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. A solvent, or eluent, is then allowed to move up the plate by capillary action, separating the components of the mixture based on their differential affinities for the stationary phase (adsorbent) and the mobile phase (eluent). researchgate.net
For the purification of larger quantities of this compound, column chromatography is often employed. researchgate.net This technique works on the same principle as TLC but on a larger scale, allowing for the separation of gram-level quantities of material. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system is passed through the column to elute the components at different rates, leading to their separation. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
The future of synthesizing 2-Bromo-benzamidine and its derivatives is moving towards more efficient, atom-economical, and environmentally benign processes. Research is focused on minimizing steps, improving yields, and utilizing novel starting materials.
One promising area is the development of one-pot, multi-component reactions. For instance, palladium-catalyzed carbonylation-cyclization of N′-(2-bromophenyl)benzamidines has been shown to be an efficient method for producing quinazolin-4(3H)-ones, using chloroform (B151607) as a carbon monoxide precursor under mild conditions. benthamdirect.com This approach streamlines the synthesis of these valuable heterocyclic compounds. Similarly, copper-catalyzed tandem reactions for creating functionalized quinazolines from 1-(2-bromophenyl)-methanamines and various amidines are being explored. mdpi.com
Another trend is the refinement of multi-step syntheses to improve efficiency and scalability. The synthesis of benzamidine (B55565) derivatives has been achieved through a five-step process starting from N-(n-bromoalkyl)phthalimides. nih.govacs.org This process involves reactions such as the Mitsunobu protocol, ether formation, and subsequent conversion to the final benzamidine product. nih.govacs.org Future work will likely focus on optimizing these steps, perhaps by combining them into telescoping sequences or replacing stoichiometric reagents with catalytic alternatives.
The synthesis of 2-arylquinazolines from 2-halobenzaldehydes and benzamidines has been studied using copper catalysts. While 2-iodobenzaldehyde (B48337) gives good yields, reactions with 2-bromobenzaldehyde (B122850) have historically resulted in lower yields. researchgate.net Future research will likely target the development of new catalysts or reaction conditions that can improve the efficiency of using the more accessible and cost-effective 2-bromo analogs.
| Starting Material | Reagents/Catalyst | Product Type | Reference |
| N′-(2-bromophenyl)benzamidine | Pd(OAc)₂, Chloroform | Quinazolin-4(3H)-one | benthamdirect.com |
| 1-(2-bromophenyl)-methanamine | CuI, K₃PO₄, Pivalic Acid | Functionalized Quinazoline (B50416) | mdpi.com |
| N-(n-bromoalkyl)phthalimide | K₂CO₃, N₂H₄·H₂O, EDC·HCl, etc. | Benzamidine Derivative | nih.govacs.org |
| 2-Bromobenzaldehyde | CuI/L-proline | 2-Arylquinazoline | researchgate.net |
Advanced Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Future research will employ a combination of experimental and computational techniques to elucidate the intricate pathways of reactions involving this compound.
Advanced mass spectrometry techniques are being used to study the dissociation of related compounds, such as N-(2-bromophenyl)-2-aminobenzamidines. These studies have revealed that dissociation can occur via a two-step intramolecular aromatic substitution, with a distonic-ion intermediate that prevents the scrambling of ring hydrogens, leading to the preferential loss of the ortho-bromo substituent. researchgate.net
Isotope labeling studies are another powerful tool. For example, 15N-labeling has been used to investigate the reaction mechanism between amidines and 1,2,3-triazines or 1,2,3,5-tetrazines. acs.org These experiments helped to rule out a concerted Diels-Alder pathway in favor of a stepwise addition/N₂ elimination/cyclization mechanism. acs.org Applying such techniques to reactions of this compound could provide definitive evidence for proposed intermediates and transition states.
Kinetic studies are also essential for understanding reaction mechanisms. Research on palladium-catalyzed aminocarbonylation has involved synthesizing and isolating catalytic intermediates like arylpalladium and phenacylpalladium halide complexes. nih.gov Measuring the kinetics of the formation and subsequent reactions of these intermediates helps to identify the rate-limiting steps and potential catalyst deactivation pathways. nih.gov Similar detailed mechanistic work on the numerous metal-catalyzed reactions of this compound is a key future direction.
Integration with Flow Chemistry and Automation
The adoption of continuous flow chemistry and automated synthesis platforms represents a significant trend for the synthesis of heterocyclic compounds derived from this compound. These technologies offer improved safety, efficiency, scalability, and process control compared to traditional batch methods. researchgate.netchim.it
Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. aablocks.com The synthesis of heterocyclic building blocks, such as 1,2,4-thiadiazoles, has been demonstrated in flow systems, resulting in higher yields, increased safety, and easier scalability. researchgate.net Given that many reactions of this compound involve metal catalysts and elevated temperatures, transitioning them to flow reactors could offer substantial benefits. The miniaturized nature of flow reactors improves heat and mass transfer, which can lead to higher selectivity and reduced byproduct formation. chim.itaablocks.com
Automation can be coupled with flow systems to perform high-throughput screening of reaction conditions, catalysts, and substrates. This allows for the rapid optimization of synthetic routes for producing libraries of this compound derivatives for applications in drug discovery and materials science.
Exploration of New Catalytic Systems
The development of novel catalysts is central to expanding the synthetic utility of this compound. While copper and palladium catalysts are well-established for cross-coupling and cyclization reactions, research is branching out to explore more sustainable, cost-effective, and efficient alternatives.
Nanocatalysts: The use of nanocatalysts, such as Cu₂O nanocubes, is an emerging area. researchgate.net These materials offer a high surface area and a greater number of exposed active sites, which can enhance reaction rates and selectivity, often under milder conditions and with lower catalyst loading. researchgate.net
Biocatalysts: Biocatalysis presents a green alternative to traditional metal catalysis. Enzymes like haloperoxidases are being explored for selective halogenation reactions. frontiersin.org It is conceivable that enzymes could be developed or engineered to catalyze specific transformations of the this compound scaffold.
Organocatalysts: Metal-free organocatalysis is gaining traction due to its potential for reduced cost and environmental impact. danlehnherr.com For reactions involving amidines, catalysts like thiamine (B1217682) hydrochloride have been shown to be effective in promoting condensations under solvent-free conditions. beilstein-journals.org Exploring organocatalytic routes for the synthesis of heterocycles from this compound is a promising avenue for future research.
Novel Metal Catalysts: Beyond copper and palladium, other transition metals are being investigated. For example, manganese-catalyzed C-H functionalization reactions have been developed for the synthesis of quinazolines from different precursors, highlighting a growing interest in using less toxic and more earth-abundant metals. mdpi.com
| Catalyst Type | Example | Potential Application for this compound | Reference |
| Metal Nanoparticles | Cu₂O Nanocubes | Synthesis of quinazolines | researchgate.net |
| Biocatalysts | Vanadium Haloperoxidases (V-HPOs) | Selective halogenation, synthesis of oxadiazoles | frontiersin.org |
| Organocatalysts | Thiamine Hydrochloride | GBB multicomponent reactions | beilstein-journals.org |
| Earth-Abundant Metals | α-MnO₂ | Synthesis of quinazolines via C-H functionalization | mdpi.com |
| Palladium Complexes | Pd(OAc)₂ | Carbonylation-cyclization reactions | benthamdirect.com |
| Copper Complexes | CuI, CuBr | Ullmann condensation, cyclization reactions | mdpi.comresearchgate.netresearchgate.net |
Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating research. By modeling the structure-reactivity relationships of this compound, researchers can better predict its behavior, design more effective catalysts, and identify promising new applications.
Structure-Activity Relationship (SAR) studies, often augmented by computational methods, are critical in drug discovery. For related benzamide (B126) structures, SAR studies have been used to design potent inhibitors of viral proteases. d-nb.infonih.gov These studies evaluate how different substituents on the aromatic ring affect biological activity, providing a roadmap for designing more effective compounds. nih.gov
Computational assessments using methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure and chemical reactivity of molecules. researchgate.net For instance, calculating the HOMO-LUMO energy gap can predict the relative chemical reactivity of different derivatives. researchgate.net Such calculations can guide synthetic efforts by identifying the most promising candidates for a desired transformation or biological activity.
Molecular docking and advanced simulation techniques like Markov state modeling (MSM) are used to predict and analyze the binding of ligands to biological targets. researchgate.netnih.gov These models can visualize the entire binding landscape, identifying stable bound states and the pathways for ligand binding and release. nih.gov Applying these predictive models to derivatives of this compound could rapidly identify potential drug candidates, streamlining the discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
